3-Chloro-N-((tetrahydrofuran-2-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine
Description
Electronic Contributions
- Hammett σ constants :
- Resonance effects :
Table 3: Substituent influence on pyridine reactivity
| Position | Substituent | Electron Effect | Reactivity Impact |
|---|---|---|---|
| 3 | Cl | -I, weak -R | Directs electrophiles to C4/C6 |
| 5 | CF₃ | -I, strong -R | Deactivates ring; enhances thermal stability |
These effects explain the compound’s stability toward electrophilic substitution and its utility as a synthetic intermediate in agrochemicals. The THF-methyl group’s electron-donating (+I) effect partially counterbalances ring deactivation at position 2, enabling selective functionalization.
Properties
IUPAC Name |
3-chloro-N-(oxolan-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O/c12-9-4-7(11(13,14)15)5-16-10(9)17-6-8-2-1-3-18-8/h4-5,8H,1-3,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDKSWHUMZCISX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-((tetrahydrofuran-2-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine, oxirane, and trifluoromethylating agents.
Formation of Oxolan-2-ylmethyl Group: The oxirane is reacted with a suitable nucleophile to form the oxolan-2-ylmethyl group.
Substitution Reaction: The 3-chloropyridine undergoes a nucleophilic substitution reaction with the oxolan-2-ylmethyl group to form the intermediate compound.
Trifluoromethylation: The intermediate compound is then subjected to trifluoromethylation using a trifluoromethylating agent under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-((tetrahydrofuran-2-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antifungal and Antibacterial Activity
3-Chloro-N-((tetrahydrofuran-2-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine exhibits notable biological activity, particularly against fungal and bacterial pathogens. It serves as an intermediate in the synthesis of fluazinam, a fungicide effective against various fungal diseases. The trifluoromethyl group contributes to its biological efficacy by enhancing binding affinity to biological targets.
Table 1: Biological Activity of this compound
| Activity Type | Target Pathogen | Efficacy Level |
|---|---|---|
| Antifungal | C. albicans | Moderate activity |
| Antibacterial | Staphylococcus aureus | Significant activity |
| Intermediate for | Fluazinam | Effective against fungi |
Synthesis of Pharmaceutical Agents
The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents due to its unique structural features. Its synthesis typically involves multi-step processes that allow for the incorporation of diverse functional groups, enhancing its versatility in drug development .
Case Study 1: Synthesis Pathway Analysis
A study detailing the synthesis pathway of this compound outlines several key steps:
- Preparation of Starting Materials : The initial step involves the formation of the tetrahydrofuran derivative.
- Chlorination : Chlorination at the 3-position of the pyridine ring is performed using chlorine gas or a chlorinating agent.
- Trifluoromethylation : The introduction of the trifluoromethyl group can be achieved through various methods, including nucleophilic substitution reactions.
This multi-step synthesis allows for the precise modification of the compound's structure to optimize its pharmacological properties .
Case Study 2: Interaction Studies
Interaction studies have been conducted to evaluate the binding affinity of this compound with various biological targets. Techniques such as surface plasmon resonance and radiolabeled binding assays have been employed to measure these interactions, revealing significant binding affinities that correlate with its biological activity .
Mechanism of Action
The mechanism of action of 3-Chloro-N-((tetrahydrofuran-2-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Physicochemical Properties :
- Purity : Available at ≥95% purity.
- Storage : Stable when sealed in dry conditions at 2–8°C.
- Safety : Precautionary measures include avoiding inhalation, skin contact, and environmental release (H315, H319, H335) .
Comparison with Similar Compounds
The pyridinamine scaffold with chloro and trifluoromethyl substituents is a common motif in agrochemicals and pharmaceuticals. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Analogs
Key Structural Differences and Implications
Substituent Functionality: Sulfone vs. Nitro Groups: Fluazinam and related analogs () leverage nitro groups for enhanced fungicidal activity, albeit with increased explosive hazards (H205, H241) . Piperidine vs. THF: The piperidine analog () forms a hydrochloride salt, enhancing bioavailability for pharmaceutical applications.
Biological Activity :
- Fluazinam’s efficacy as a fungicide is attributed to its nitro groups, which disrupt fungal mitochondrial function . The target compound lacks nitro groups, suggesting a different mechanism or lower toxicity.
- The chloroacetamide group in ’s compound introduces a reactive site for covalent binding, useful in targeted drug design .
Safety and Handling: Compounds with nitro substituents (e.g., ) require stringent safety protocols due to explosive risks.
Research Findings
- Synthetic Utility : The parent pyridinamine scaffold (3-Chloro-5-(trifluoromethyl)pyridin-2-amine) is a key intermediate in synthesizing fluazinam, highlighting the target compound’s role in agrochemical R&D .
- Structure-Activity Relationships (SAR): Lipophilicity: The THF substituent in the target compound balances lipophilicity and solubility, optimizing penetration through plant or microbial cell walls.
Biological Activity
3-Chloro-N-((tetrahydrofuran-2-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine is a complex organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis, and applications based on current research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a trifluoromethyl group and a tetrahydrofuran moiety , which significantly influence its biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it favorable in drug design.
Antifungal and Antibacterial Properties
Research indicates that this compound exhibits significant antifungal and antibacterial activities. It serves as an intermediate in the synthesis of fluazinam , a fungicide effective against various fungal pathogens. The presence of the trifluoromethyl group is crucial for enhancing binding affinity to biological targets, thus improving its efficacy.
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors in microbial cells. Studies suggest that compounds with similar structural features often target metabolic pathways essential for pathogen survival, leading to their inhibition .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the pyridine ring : Utilizing appropriate precursors to construct the pyridine backbone.
- Introduction of the trifluoromethyl group : Employing reagents like trifluoromethylsilane or sodium trifluoroacetate.
- Attachment of the tetrahydrofuran moiety : Achieved through alkylation or coupling reactions with tetrahydrofuran derivatives.
Case Study 1: Antifungal Activity
In a study evaluating the antifungal activity of various pyridine derivatives, this compound demonstrated potent activity against Fusarium graminearum, with an EC50 value indicating effective inhibition at low concentrations .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties against Staphylococcus aureus showed that this compound inhibited bacterial growth effectively, suggesting potential as a therapeutic agent in treating infections caused by resistant strains .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Pyridine ring, trifluoromethyl group | Antifungal, antibacterial |
| Fluazinam | Similar structure | Targeted fungicide |
| 4-Amino-N-(tetrahydrofuran) derivatives | Tetrahydrofuran moiety | Varies based on amino substitution |
This table illustrates how this compound compares to related compounds in terms of structure and biological activity.
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC or LC-MS to avoid over-alkylation.
- Substituent steric effects may require elevated temperatures (80–100°C) for complete conversion .
Advanced: How do intramolecular hydrogen bonds and crystal packing influence the stability of pyridinamine derivatives?
Answer:
X-ray crystallography studies on structurally similar compounds (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) reveal:
- Intramolecular N–H⋯Cl interactions : Stabilize the planar conformation of the pyridine ring, reducing rotational freedom .
- Intermolecular N–H⋯N hydrogen bonds : Form inversion dimers, enhancing crystal lattice stability. Disordered trifluoromethyl groups (occupancy ratios ~0.68:0.32) may introduce packing defects, affecting melting points .
Q. Methodological Insight :
- Use single-crystal X-ray diffraction (SC-XRD) to resolve disorder and validate hydrogen-bonding networks .
- Compare experimental melting points (e.g., 115–117°C for Fluazinam derivatives) with computational predictions (DFT) to identify discrepancies caused by crystal imperfections .
Basic: What analytical techniques are optimal for characterizing this compound’s structure and purity?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detect amine N–H stretches (~3350 cm⁻¹) and C–F vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 325.05) .
Validation : Cross-reference with SC-XRD data to resolve ambiguities in substituent positioning .
Advanced: How can computational modeling predict the reactivity of the trifluoromethyl group in nucleophilic substitutions?
Answer:
- DFT Calculations :
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. The electron-withdrawing -CF₃ group lowers LUMO energy, enhancing susceptibility to nucleophilic substitution at the pyridine C-2 position .
- Simulate transition states for reactions (e.g., SNAr) to evaluate activation energies and regioselectivity .
- MD Simulations : Assess solvent effects (e.g., DMSO vs. THF) on reaction kinetics .
Case Study : Fluazinam derivatives exhibit reduced reactivity at the -CF₃ group due to steric hindrance from adjacent nitro substituents, validated by experimental kinetic studies .
Advanced: How should researchers address contradictions in reported physicochemical data (e.g., melting points)?
Answer:
Discrepancies (e.g., melting points ranging from 95°C to 117°C) arise from:
Q. Methodological Resolution :
- Perform DSC analysis to detect polymorphic transitions.
- Reproduce synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and characterize via SC-XRD .
Basic: What are the key applications of this compound in agrochemical research?
Answer:
While not directly commercialized, its structural analogs (e.g., Fluazinam) are fungicides targeting mitochondrial complex II (succinate dehydrogenase inhibitors). Research applications include:
- Mode-of-Action Studies : Evaluate binding affinity to fungal SDH enzymes via enzyme inhibition assays .
- Metabolite Profiling : Identify degradation products (e.g., AMPA, DAPA) using LC-MS/MS .
Caution : Avoid extrapolating bioactivity data without in vitro validation due to substituent-dependent effects .
Advanced: What strategies optimize the regioselectivity of N-alkylation in pyridinamine derivatives?
Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor alkylation at the amine nitrogen over competing ring nitrogens .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .
- Steric Guidance : Bulky tetrahydrofuran substituents direct alkylation to the less hindered NH₂ site .
Validation : Monitor regioselectivity via NOESY NMR to confirm substitution patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
